![molecular formula C23H19NO3S B6325962 (R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione CAS No. 1051374-19-6](/img/structure/B6325962.png)

(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione

Vue d'ensemble

Description

®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is a compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tritylthio group attached to the oxazolidine-2,5-dione core, which can influence its chemical properties and reactivity.

Mécanisme D'action

Target of Action

The primary target of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, an oxazolidinone derivative, is bacterial protein synthesis . Oxazolidinones work by preventing bacteria from producing proteins they need to grow and multiply .

Mode of Action

Oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, bind to the bacterial ribosome and inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is a key component in the bacterial translation process .

Biochemical Pathways

The action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial growth and proliferation . The downstream effects include the disruption of bacterial cellular functions and eventually cell death .

Pharmacokinetics

Oxazolidinones, in general, are well absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in both urine and feces .

Result of Action

The result of the action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is the inhibition of bacterial growth and proliferation . By preventing protein synthesis, the compound disrupts essential cellular functions, leading to the death of the bacteria .

Analyse Biochimique

Biochemical Properties

®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This interaction prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation .

Cellular Effects

The effects of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that oxazolidinones can induce oxidative stress in bacterial cells, leading to cell death . Additionally, ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione may affect eukaryotic cells by modulating immune responses and reducing inflammation .

Molecular Mechanism

The molecular mechanism of action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione involves its binding interactions with biomolecules. This compound binds to the peptidyl transferase center of the bacterial ribosome, inhibiting peptide bond formation and thus protein synthesis . Furthermore, ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, are relatively stable under physiological conditions . Prolonged exposure may lead to the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione may cause toxicity, including hematological abnormalities and neurotoxicity . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, affecting its bioavailability and clearance . Additionally, this compound may influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . The distribution of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular components . Targeting signals and post-translational modifications may direct ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione to specific compartments or organelles, influencing its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

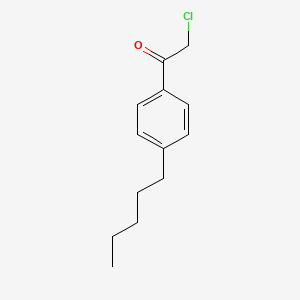

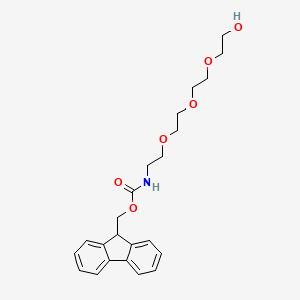

The synthesis of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione typically involves the following steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Tritylthio Group: The tritylthio group can be introduced via a nucleophilic substitution reaction where a tritylthiol reacts with a suitable leaving group on the oxazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

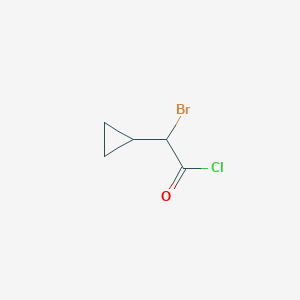

®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

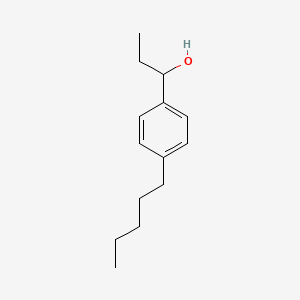

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity can be studied to develop new pharmaceuticals.

Medicine: It may serve as a lead compound for the development of new drugs, particularly antibiotics.

Industry: The compound can be used in the development of new materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxazolidinones: Other oxazolidinones, such as linezolid and tedizolid, are known for their antibiotic properties.

Thiazoles: Thiazole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.

Imidazoles: Imidazole derivatives are another class of compounds with significant biological activity.

Uniqueness

®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is unique due to the presence of the tritylthio group, which can significantly influence its chemical reactivity and biological activity compared to other oxazolidinones.

Propriétés

IUPAC Name |

(4R)-4-(tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c25-21-20(24-22(26)27-21)16-28-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOHSMWDOMUIOJ-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4C(=O)OC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H]4C(=O)OC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamate](/img/structure/B6325879.png)

![6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid](/img/structure/B6325920.png)